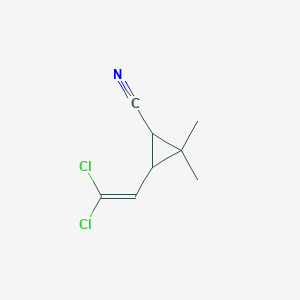![molecular formula C7H6N2OS B1626823 2-Methoxythiazolo[5,4-b]pyridine CAS No. 67219-27-6](/img/structure/B1626823.png)
2-Methoxythiazolo[5,4-b]pyridine
Overview
Description
2-Methoxythiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the thiazolo[5,4-b]pyridine family, which is known for its diverse biological activities and complex chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxythiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate undergoes further reactions to form the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry and automated synthesis techniques to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-Methoxythiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxythiazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the active site of PI3K, inhibiting its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the thiazole ring.
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a fused thiazole ring but includes an additional oxygen atom in the ring structure.
Uniqueness: 2-Methoxythiazolo[5,4-b]pyridine is unique due to its methoxy group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds. This structural feature allows for greater interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-methoxy-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKJZYMIFYSPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485527 | |
| Record name | 2-Methoxythiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67219-27-6 | |
| Record name | 2-Methoxythiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)







![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)


![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)


